molecular formula C10H9ClO2 B1460952 2-(Chloromethyl)-5-methoxy-1-benzofuran CAS No. 933786-82-4

2-(Chloromethyl)-5-methoxy-1-benzofuran

Cat. No.: B1460952
CAS No.: 933786-82-4
M. Wt: 196.63 g/mol
InChI Key: BJWHSCUFBASVMY-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-methoxy-1-benzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This compound is characterized by the presence of a chloromethyl group at the second position and a methoxy group at the fifth position of the benzofuran ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-methoxy-1-benzofuran typically involves the chloromethylation of 5-methoxybenzofuran. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. This electrophilic carbon is then attacked by the aromatic pi-electrons of the benzofuran ring, followed by rearomatization to yield the chloromethylated product .

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-methoxy-1-benzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

    Reduction Reactions: The compound can undergo reduction reactions to remove the chloromethyl group or reduce the benzofuran ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products include azido, thiocyanato, and amino derivatives of 5-methoxybenzofuran.

    Oxidation: Products include 5-methoxybenzofuran-2-carboxylic acid and 5-methoxybenzofuran-2-aldehyde.

    Reduction: Products include 5-methoxybenzofuran and 2-methyl-5-methoxybenzofuran.

Scientific Research Applications

2-(Chloromethyl)-5-methoxy-1-benzofuran has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used to study the effects of chloromethyl and methoxy substituents on biological activity. It may serve as a precursor for biologically active molecules.

    Medicine: Research into potential pharmaceutical applications includes exploring its use as a scaffold for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-methoxy-1-benzofuran depends on its specific application. In chemical reactions, the chloromethyl group acts as an electrophilic center, facilitating nucleophilic substitution. The methoxy group can influence the electronic properties of the benzofuran ring, affecting its reactivity. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-5-methoxybenzene: Lacks the furan ring, making it less reactive in certain types of reactions.

    2-(Chloromethyl)-5-methoxy-1-indole: Contains an indole ring instead of a benzofuran ring, leading to different reactivity and biological activity.

    2-(Chloromethyl)-5-methoxy-1-naphthalene: Has a naphthalene ring, which affects its chemical properties and applications.

Uniqueness

2-(Chloromethyl)-5-methoxy-1-benzofuran is unique due to the presence of both chloromethyl and methoxy groups on the benzofuran ring. This combination of functional groups provides a distinct reactivity profile, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

2-(chloromethyl)-5-methoxy-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-12-8-2-3-10-7(4-8)5-9(6-11)13-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWHSCUFBASVMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652798
Record name 2-(Chloromethyl)-5-methoxy-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933786-82-4
Record name 2-(Chloromethyl)-5-methoxy-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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